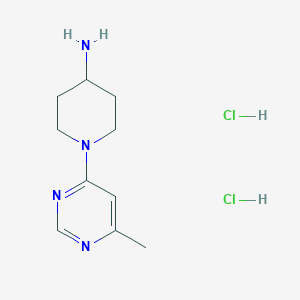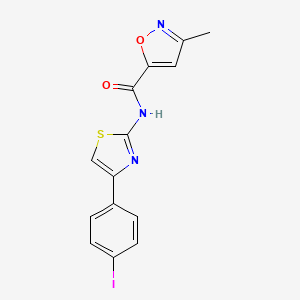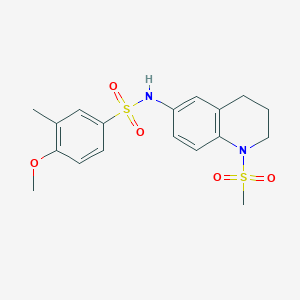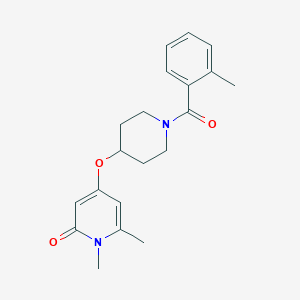
1,6-dimethyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, commonly known as DM-235, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DM-235 belongs to the class of pyridinone derivatives and has been found to exhibit potent pharmacological properties.
Scientific Research Applications
Molecular Structure and Crystallography
Research has elucidated the crystal and molecular structures of related compounds, providing insights into their crystalline forms and geometric configurations. For instance, studies have detailed the structure of dimethylisothiazolopyridines, showcasing their crystallization in specific systems and the influence of substituents on molecular conformation (Karczmarzyk & Malinka, 2004).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis of structurally related compounds, highlighting methodologies for creating complex molecules with potential biological activities. These include the synthesis of labeled compounds for mechanistic investigations and the exploration of bond cleavage reactions in heterocycles, providing valuable information for the development of new chemical entities (Sako et al., 2000); (Jones et al., 1995).
Biological Activities and Applications
Research into the biological activities of related molecules has uncovered potential applications in areas such as antimicrobial therapy and the synthesis of molecules with specific pharmacological properties. For example, studies have synthesized and evaluated novel compounds for their insecticidal and antibacterial potential, demonstrating the relevance of these chemical frameworks in developing new therapeutic agents (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-5-7-18(14)20(24)22-10-8-16(9-11-22)25-17-12-15(2)21(3)19(23)13-17/h4-7,12-13,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNIQWQDALMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)
![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

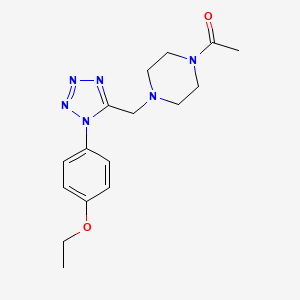
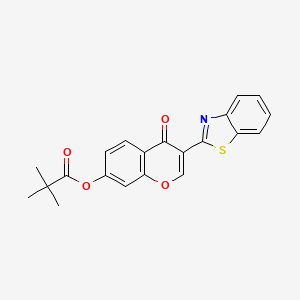
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

